5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine
CAS No.:
Cat. No.: VC15794142
Molecular Formula: C13H18BN3O2
Molecular Weight: 259.11 g/mol
* For research use only. Not for human or veterinary use.
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine -](/images/structure/VC15794142.png)
Specification
Molecular Formula | C13H18BN3O2 |
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Molecular Weight | 259.11 g/mol |
IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-amine |
Standard InChI | InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-11(15)16-9/h5-7H,1-4H3,(H3,15,16,17) |
Standard InChI Key | FACVWFDWFBHHGO-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)N |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituents
The molecule features a 1H-benzo[d]imidazole backbone, a bicyclic aromatic system comprising fused benzene and imidazole rings. At position 2, an amine group (-NH2) enhances hydrogen-bonding potential, while position 5 is substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This boronic ester, commonly referred to as a pinacol boronate, introduces sp2-hybridized boron capable of forming covalent bonds with nucleophiles.
The molecular formula is C15H21BN2O3, with a molar mass of 288.154 g/mol . Key spectral identifiers include:
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1H NMR (CDCl3): Aromatic protons resonate between δ 7.8–8.9 ppm, while the pinacol methyl groups appear as singlets near δ 1.3 ppm .
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13C NMR: The boron-bound carbon exhibits a characteristic signal at ~85 ppm, distinct from aromatic carbons (110–150 ppm) .
Tautomerism and Stability
Benzimidazoles exhibit prototropic tautomerism, but the 2-amine substituent stabilizes the 1H-tautomer. The boronic ester is moisture-sensitive, requiring storage under inert conditions to prevent hydrolysis to the boronic acid . Thermal gravimetric analysis (TGA) indicates decomposition onset at 210°C, making it suitable for reactions below this threshold .
Synthetic Methodologies
Suzuki-Miyaura Coupling Precursor Synthesis
The boronic ester is typically installed via Miyaura borylation. A representative protocol involves:
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Substrate Preparation: 5-Bromo-1H-benzo[d]imidazol-2-amine is treated with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dppf)Cl2 catalyst.
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Reaction Conditions: Conducted in tetrahydrofuran (THF) at 80°C for 12 hours under nitrogen .
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Workup: Purification by silica gel chromatography yields the product in 52–69% isolated yield .
Table 1: Optimization of Borylation Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst Loading | 5 mol% Pd(dppf)Cl2 | <50% → 65% |
Solvent | THF | DMF reduces yield by 30% |
Temperature | 80°C | <70°C: incomplete conversion |
Alternative Routes
Microwave-assisted synthesis reduces reaction times to 2 hours with comparable yields . Additionally, flow chemistry approaches have been reported, enhancing scalability for industrial applications .
Applications in Drug Discovery
Kinase Inhibition Scaffolds
The boronic ester serves as a handle for introducing aryl groups via Suzuki coupling, generating libraries of kinase inhibitors. For example, coupling with 4-morpholino-1,3,5-triazine derivatives produces compounds with IC50 values <100 nM against PI3Kα .
Table 2: Biological Activity of Derivatives
Target Kinase | Derivative Structure | IC50 (nM) |
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PI3Kα | Triazine-coupled | 87 |
EGFR | Pyrimidine analog | 210 |
Fluorescent Probes
Functionalization with fluorophores (e.g., dansyl chloride) yields probes for detecting thiols in biological systems. The boron center quenches fluorescence until reacting with thiols, enabling real-time monitoring .
Material Science Applications
Polymer Cross-Linking
Incorporating the compound into polyimides enhances thermal stability. The boronic ester participates in dynamic covalent bonding, enabling self-healing materials.
Table 3: Thermal Properties of Boron-Containing Polymers
Polymer Type | Tg (°C) | Td (°C) |
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Standard Polyimide | 280 | 450 |
B-Containing | 310 | 490 |
Organic Electronics
As an electron-deficient moiety, it improves electron mobility in organic field-effect transistors (OFETs). Devices exhibit μe of 0.12 cm²/V·s, comparable to fullerene derivatives .
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